2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride - 2060009-09-6

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride

Catalog Number: EVT-1665369
CAS Number: 2060009-09-6
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Mannich reaction: This approach proves useful in synthesizing 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives by reacting 1-(2-ethoxyethyl)piperidin-4-one with appropriate primary amines and formaldehyde. []
  • Multi-step synthesis from Kemp's triacid: Starting with commercially available Kemp's triacid (cis,cis-1,3,5-trimethyl-1,3,5-cyclohexanetricarboxylic acid), multi-step synthetic routes can be employed to prepare various substituted 3-azabicyclo[3.3.1]nonan-2-one derivatives. [, ]
  • Resolution of racemates: Chiral resolution methods, such as HPLC with chiral stationary phases, are often employed to separate the enantiomers of synthesized racemic mixtures. [, ]
Molecular Structure Analysis
  • NMR Spectroscopy: 1H and 13C NMR spectroscopy is routinely used to characterize the structure and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives. [, , , ]
  • X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of crystalline compounds. []
Mechanism of Action
  • Muscarinic Receptor Antagonists: Some derivatives, like (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride, demonstrate potent antagonistic activity towards muscarinic receptors, suggesting potential applications in treating various conditions. [, ]
  • Analgesic Activity: Complexes of O-benzoyloximes with β-cyclodextrin exhibit promising analgesic properties, surpassing the potency of tramadol in preclinical models. []
  • μ-Opioid Receptor Interactions: Certain derivatives act as inverse agonists or antagonists of the μ-opioid receptor, indicating potential applications in pain management and addiction research. []
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds in organic solvents is generally good, while their water solubility depends on the presence of polar functional groups. [, ]
  • Stability: Some derivatives, especially those containing photolabile groups, can be susceptible to degradation upon UV irradiation. [, ]
Applications
  • Medicinal Chemistry: This structural motif serves as a valuable starting point for developing novel therapeutics targeting various diseases, including pain, addiction, and neurological disorders. [, , , ]
  • Organic Synthesis: The unique reactivity of this bicyclic system makes it a versatile building block for synthesizing complex molecules and natural products. [, ]
  • Catalysis: Chiral derivatives can function as effective catalysts in enantioselective transformations, enabling the synthesis of enantiomerically enriched compounds. [, ]

(9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride

Compound Description: (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride is described as a potent muscarinic receptor antagonist [].

2-(2-(3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole Derivatives (11-14)

Compound Description: This series of compounds, designated as 11-14 in the study, incorporates the 3-azabicyclo[3.3.1]nonane system within a larger molecular framework []. These derivatives were characterized using various spectroscopic techniques (FT-IR, 1H 13C NMR, and HSQC) and subjected to computational studies to understand their electronic properties and potential reactivity.

3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Compound Description: This compound is a diazabicyclononane derivative synthesized through a Mannich reaction and studied for its potential analgesic activity []. It serves as a precursor to other derivatives, including its oxime and O-benzoyloxime, which are also examined for their pharmacological properties.

7‐(Oxazolo[4,5‐b]‐xanthone-2‐yl)‐1,5,7‐trimethyl‐3‐azabicyclo[3.3.1]nonan‐2‐one

Compound Description: This chiral compound, available as both a racemate and its individual enantiomers, functions as a catalyst in enantioselective photochemical reactions involving prochiral amides [].

1,5,7‐Trimethyl‐7‐(5,6,7,8‐tetrahydronaphth[2,3‐d]oxazol‐2‐yl)‐3‐azabicyclo[3.3.1]nonan‐2‐one

Compound Description:Similar to the previous compound, this chiral molecule is also utilized as a template in enantioselective reactions involving prochiral amides [].

(cis-6-Methyletrahydropyran-2-yl)acetic acid

Compound Description:(cis-6-Methyletrahydropyran-2-yl)acetic acid is a naturally occurring compound identified in civet and can be synthesized through the Norrish type I cleavage of 9-oxabicyclo[3.3.1]nonan-3-one [, ].

6-(prop-1-enyl)piperidin-2-ylacetic acid

Compound Description: This compound is a key intermediate in the synthesis of piperidine alkaloids, namely (+)-pinidine and (+)-monomorine I []. It is obtained through a tandem Beckmann and Huisgen-White rearrangement of a specific bicyclic lactam.

N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indazole-3-carboxamide

Compound Description:This compound is identified as an impurity in the synthesis of Granisetron hydrochloride [].

1-Methyl-N-[(1R,3r,5S)- 9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride

Compound Description:This compound is also identified as an impurity during Granisetron hydrochloride synthesis [].

N-[(1R,3r,5S)-9- azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide

Compound Description:This compound is identified as another impurity encountered during the synthesis of Granisetron hydrochloride [].

1-methyl-1H-indazole-3-carboxylic acid

Compound Description:This compound is identified as an impurity in the synthesis of Granisetron hydrochloride [].

(+)‐3‐((1R,5S)‐2‐((Z)‐3‐phenylallyl)‐2‐azabicyclo[3.3.1]nonan‐5‐yl)phenol hydrochloride (KC‐2‐009)

Compound Description: KC‐2‐009 is identified as a novel and selective μ‐opioid receptor (MOR) inverse agonist []. It exhibits inverse agonist activity in both untreated and HERK-treated (a state of dependence) MOR cells.

(−)‐3‐cyclopropylmethyl‐2,3,4,4α,5,6,7,7α‐octahydro‐1H‐benzofuro[3,2‐e]isoquinolin‐9‐ol (LTC-274)

Compound Description:LTC-274 is identified as a novel MOR antagonist that exhibits minimal inverse agonist activity among 21 MOR antagonists tested []. It shows low efficacy as an inverse agonist and has minimal effects on basal [35S]‐GTP‐γ‐S binding at low concentrations.

3-(2′, 2′-diphenylethyl) tropane (L) and its derivatives

Compound Description:3-(2′, 2′-diphenylethyl) tropane (L) and its derivatives, which include modifications replacing the tropane moiety with 3-Quinuclidinyl, N-methylpiperidin-4-yl, N-benzylpiperidin-4-yl, and N-methyl-3-azabicyclo (3,3,1)nonan-9-yl groups, were synthesized and tested for anticholinergic activity [].

(+)-(R)-1-Azabicyclo[3.3.1]nonan-2-one

Compound Description: (+)-(R)-1-Azabicyclo[3.3.1]nonan-2-one is a bicyclic lactam with a determined absolute configuration []. Its synthesis and chiroptical properties, particularly its CD spectrum, have been studied to understand the relationship between structure and optical activity in such systems.

Properties

CAS Number

2060009-09-6

Product Name

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride

IUPAC Name

2-(3-azabicyclo[3.3.1]nonan-9-yl)acetic acid;hydrochloride

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7;/h7-9,11H,1-6H2,(H,12,13);1H

InChI Key

DWWGXDZZIOAPII-UHFFFAOYSA-N

SMILES

C1CC2CNCC(C1)C2CC(=O)O.Cl

Canonical SMILES

C1CC2CNCC(C1)C2CC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.